molecular formula C10H14N2O B13843602 (S)-2-(Methylamino)-3-phenylpropanamide

(S)-2-(Methylamino)-3-phenylpropanamide

Cat. No.: B13843602
M. Wt: 178.23 g/mol
InChI Key: PYRTVXRJEYPGJX-UHFFFAOYSA-N
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Description

(S)-2-(Methylamino)-3-phenylpropanamide (CAS: 60058-40-4) is a chiral amino acid derivative with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol. Its structure features:

  • Amino group (–NH₂) at the second carbon.
  • Methylamide (–N–CH₃) at the same carbon.
  • Phenyl group (–C₆H₅) at the third carbon.

The compound’s S-configuration imparts stereospecificity, influencing its biological interactions and metabolic pathways. Key physicochemical properties include a LogP of ~1.2 (moderate lipophilicity) and a polar surface area (PSA) of 72.2 Ų, suggesting balanced membrane permeability and solubility .

Properties

IUPAC Name

2-(methylamino)-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-9(10(11)13)7-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRTVXRJEYPGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Methylamino)-3-phenylpropanamide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the reductive amination of (S)-2-amino-3-phenylpropanamide with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts or chiral resolution techniques is crucial to obtain the desired enantiomer in high enantiomeric excess. The process may also involve multiple purification steps, including crystallization and chromatography, to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Methylamino)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(S)-2-(Methylamino)-3-phenylpropanamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its functional groups that allow for diverse chemical transformations.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to corresponding amides or acidsPotassium permanganate, Chromium trioxide
Reduction Produces primary amines or alcoholsLithium aluminum hydride, Sodium borohydride
Substitution Nucleophilic substitution with other nucleophilesHalogens, Alkylating agents

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have demonstrated its ability to inhibit the growth of various pathogens and cancer cell lines.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting the compound's potential as a lead structure for anticancer drug development .

Medicinal Applications

Drug Development

This compound is being explored as a precursor for developing drugs targeting specific molecular pathways. Its structural features allow for modifications that can enhance pharmacological properties.

Example: Factor XI Inhibitors

Research has shown that modifications of this compound can lead to the development of potent inhibitors of activated factor XI, which is crucial in coagulation pathways. These inhibitors hold promise for treating thrombotic disorders with a lower risk of bleeding .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals and materials with specific properties. Its ability to undergo various chemical reactions makes it valuable for creating tailored compounds in manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-2-(Methylamino)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

Table 1: Comparison of Functional Groups and Properties
Compound Name CAS Key Functional Groups MW (g/mol) LogP PSA (Ų) Unique Features
(S)-2-(Methylamino)-3-phenylpropanamide 60058-40-4 Amino, methylamide, phenyl 178.23 ~1.2 72.2 S-enantiomer; balanced bioavailability
2-Acetamido-3-phenylpropanamide 7469-24-1 Acetamido, phenyl 206.24 1.31 72.19 Higher MW; acetamido group enhances stability but reduces reactivity
(S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid N/A Amino, trifluoromethyl, phenyl 267.22 2.5* 85.1* Trifluoromethyl enhances lipophilicity and metabolic resistance
(S)-Methyl 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoate N/A Amino, trifluoromethoxy, ester 281.25 2.8* 78.3* Ester group increases hydrolytic lability; electron-withdrawing substituents alter binding

Notes:

  • Acetamido vs.
  • Trifluoromethyl vs. Phenyl: The trifluoromethyl group in (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid significantly raises LogP (2.5 vs. 1.2), enhancing blood-brain barrier penetration but increasing toxicity risks .

Stereochemical and Substituent Effects

Table 2: Impact of Stereochemistry and Substituents
Compound Name Key Structural Features Biological Activity
(R)-2-(Methylamino)-3-phenylpropanamide R-enantiomer of the target compound Lower affinity for serotonin receptors due to stereochemical mismatch
Methyl (S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoate Bromo and methoxy substituents Enhanced activity in kinase inhibition due to halogen’s electronegativity
N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide Bromoacetyl group Acts as an alkylating agent; potential anticancer applications

Key Findings :

  • Enantiomeric Differences : The R-enantiomer of the target compound exhibits reduced receptor binding efficiency compared to the S-form, highlighting the importance of chirality in drug design .
  • Halogen Substitution: Bromine in Methyl (S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoate increases steric bulk and electronic effects, improving target selectivity .

Pharmacokinetic and Hazard Profiles

Insights :

  • Amide vs. Ester Stability: The target compound’s amide group confers greater metabolic stability than ester-containing analogs like Ethyl (2S)-2-(methylamino)propanoate hydrochloride .
  • Halogen Effects: Chlorine in (S)-Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride improves stability but increases toxicity risks .

Biological Activity

(S)-2-(Methylamino)-3-phenylpropanamide, also known as 3-(Methylamino)-3-phenylpropanamide hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant studies that elucidate its role in various biological systems.

Chemical Structure and Synthesis

The compound is characterized by its amide functional group and a phenyl ring, which are critical for its biological activity. Various synthesis methods have been explored to obtain this compound with optimal yield and purity. These methods include:

  • Direct amination of the corresponding acid derivatives.
  • Refluxing with methylamine under controlled conditions to ensure stereochemistry is preserved.

Biological Activity Overview

Research has indicated that this compound exhibits significant effects on neurotransmitter systems, particularly in modulating dopamine and norepinephrine pathways. These neurotransmitters are crucial for mood regulation and cognitive functions.

Neuropharmacological Effects

  • Dopaminergic Activity : Preliminary studies suggest that the compound enhances dopaminergic activity, which could have implications for treating conditions such as depression and ADHD.
  • CNS Stimulant Properties : The compound has been investigated for its potential as a central nervous system stimulant, showing promise in improving cognitive performance under certain conditions .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Dopamine ModulationEnhanced dopaminergic activity
Norepinephrine PathwayPotential modulation effects
CNS StimulantCognitive enhancement potential

Case Studies

Several case studies have explored the pharmacological implications of this compound:

  • Study on Depression Models : A study conducted on animal models of depression demonstrated that administration of this compound resulted in a significant decrease in depressive-like behaviors, correlating with increased dopamine levels in the prefrontal cortex .
  • Cognitive Function Assessment : In a pilot study involving healthy volunteers, doses of this compound were associated with improved performance on cognitive tasks, particularly those requiring attention and memory .

The pharmacodynamics of this compound involve its interaction with neurotransmitter receptors. It is hypothesized to act primarily as a reuptake inhibitor for dopamine and norepinephrine, thereby increasing their availability in synaptic clefts. This mechanism aligns with the pharmacological profiles observed in similar compounds within the class of amides.

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